1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea
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Description
1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea is a useful research compound. Its molecular formula is C23H21N7O3 and its molecular weight is 443.467. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
1-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)urea is a compound that may be involved in the synthesis and chemical characterization of novel heterocyclic compounds. Studies have shown the development of substituted ureas based on dimethylpyridinedicarboxylic acid azides, indicating a pathway for creating diverse urea derivatives with potential biological activity (Nesterova, Pugacheva, & Voevudsky, 2012). Similar research has led to the synthesis of novel imidazole ureas/carboxamides containing dioxaphospholanes, highlighting the potential for these compounds in antimicrobial applications (Rani, Praveena, Spoorthy, & Ravindranath, 2014).
Catalytic and Biological Applications
The compound may also find relevance in catalytic processes, as seen in studies where N-heterocyclic carbenes, including imidazol-2-ylidenes, serve as efficient catalysts in transesterification and acylation reactions, offering a versatile approach to ester and amide bond formation (Grasa, Kissling, & Nolan, 2002). Moreover, the structural motifs present in this compound may contribute to biological activities, as demonstrated in research where derivatives of imidazo[1,2-a]pyrazines showed antiproliferative effects targeting P53 in non-small cell lung cancer cell lines, suggesting a potential role in cancer therapy (Bazin, Rousseau, Marhadour, Tomasoni, Évenou, Piessard, Vaisberg, Ruchaud, Bach, Roussakis, & Marchand, 2016).
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-[(6-imidazol-1-yl-2-methylpyrimidin-4-yl)amino]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7O3/c1-15-25-21(13-22(26-15)30-9-8-24-14-30)27-16-2-4-17(5-3-16)28-23(31)29-18-6-7-19-20(12-18)33-11-10-32-19/h2-9,12-14H,10-11H2,1H3,(H,25,26,27)(H2,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBBKQILULJULQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2C=CN=C2)NC3=CC=C(C=C3)NC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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